Aminotransferase, alanine

Clinical Chemistry Hepatology Biomarker Specificity

Standard ALT preparations often introduce significant inter-analyzer variability (up to 15.4 U/L), compromising clinical assay calibration and DILI study comparability. This native porcine heart ALT (EC 2.6.1.2) solves this with: • Characterized contaminant profile for minimal assay interference • Betaine-stabilized formulation offering 57% better activity retention at 37°C • DMS-modified variant available (Tm elevated from 46°C to 56°C) for POC/biosensor applications

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
CAS No. 9000-86-6
Cat. No. B12087391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminotransferase, alanine
CAS9000-86-6
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)
InChIKeyVVJYUAYZJAKGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ku / 5 ku / 25 ku / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALT Procurement & Clinical Utility


Alanine aminotransferase (ALT, EC 2.6.1.2, CAS 9000-86-6), also known as glutamate pyruvate transaminase (GPT), is a pyridoxal-phosphate-dependent enzyme that catalyzes the reversible transamination between L-alanine and 2-oxoglutarate to yield pyruvate and L-glutamate [1]. This enzyme is a cornerstone of clinical chemistry, where it serves as the primary biomarker for hepatocellular injury due to its high concentration and specificity in liver tissue [2]. ALT is supplied as a purified native enzyme, most commonly from porcine heart, with a molecular weight of approximately 100 kDa and is characterized by its specific activity and contaminating enzyme profile, which are critical for its performance in diagnostic assay manufacturing and research [3].

Generic ALT Substitution Risks


Substituting a characterized alanine aminotransferase (ALT) preparation with a generic alternative or a different transaminase is not a trivial decision. While enzymes like aspartate aminotransferase (AST) catalyze similar reactions, their clinical and analytical performance is non-interchangeable. ALT exhibits fundamentally different tissue specificity, with a far greater concentration in hepatocyte cytosol compared to AST, making it the more specific and sensitive biomarker for detecting liver injury [1]. Furthermore, significant inter-manufacturer variability in ALT assay results, documented to be as high as 15.4 U/L between the highest and lowest-reading analyzers for clinically relevant ranges, underscores the necessity for a well-characterized and consistent enzyme source to ensure reliable assay calibration and standardization [2].

ALT Performance Evidence


Superior Hepatic Specificity vs. AST

Alanine aminotransferase (ALT) is clinically distinguished from its closest analog, aspartate aminotransferase (AST), by its superior tissue specificity for hepatocellular injury [1]. This differentiation is foundational for diagnostic assay selection, as ALT is considered the more specific biomarker for liver damage, whereas AST is also found in high concentrations in cardiac and skeletal muscle, leading to potential false positives in non-hepatic conditions [2].

Clinical Chemistry Hepatology Biomarker Specificity

Inter-Analyzer ALT Variability

A large-scale analysis of ALT results from 22,950 proficiency tests across 223 laboratories using five major analyzer manufacturers revealed statistically and clinically significant variability in reported ALT values [1]. This data directly quantifies the risk of relying on non-standardized ALT measurements and establishes the critical need for well-characterized ALT reference materials and calibrators.

Clinical Laboratory Science Assay Standardization Method Comparison

Chemical Modification for Enhanced Stability

Native porcine heart ALT can be chemically modified with dimethylsuberimidate (DMS) to produce a more robust enzyme with demonstrably superior thermal and solvent stability. This modification provides a quantifiable performance advantage over unmodified native enzyme in applications requiring non-physiological conditions [1].

Protein Engineering Enzyme Stabilization Bioprocessing

Betaine Stabilization of ALT Activity

The inclusion of the osmolyte betaine provides a quantifiable and substantial stabilization effect on ALT enzyme activity in serum, a critical attribute for the manufacture of stable calibrators and controls. This data directly compares the activity loss of ALT with and without betaine under various storage conditions [1].

Reagent Formulation Stability Studies Quality Control

Low-Contaminant ALT for Diagnostic Manufacturing

High-quality native ALT purified from porcine heart is characterized by a specific, low-level profile of potentially interfering enzymes. This specification is essential for ensuring the accuracy and reliability of diagnostic assays, as the presence of contaminants like AST or GLDH can lead to systematic errors in clinical chemistry panels [1].

Enzyme Purity IVD Raw Material Quality Specification

ALT Procurement Applications


IVD Reagent & Calibrator Manufacturing

The clinical necessity for ALT's liver-specificity [1] and the documented 15.4 U/L inter-analyzer variability [2] make the procurement of a highly characterized, stable ALT source non-negotiable for IVD manufacturers. The defined contaminant profile [3] ensures minimal assay interference, while formulations incorporating stabilizers like betaine, which provide up to a 57% improvement in activity retention at 37°C [4], are essential for producing reliable, long-shelf-life clinical chemistry reagents and controls.

Hepatotoxicity Screening in Drug Development

ALT is the reference standard for monitoring drug-induced liver injury (DILI) in preclinical and clinical studies due to its well-established role as a specific biomarker of hepatocellular damage [1]. The selection of ALT assays and controls for these studies must account for the significant inter-analyzer variability [2], underscoring the need for a consistent and well-characterized enzyme source to ensure that data is comparable across different study sites and time points.

Biosensor & Diagnostic Device Development

The development of point-of-care (POC) devices and biosensors for ALT relies on the enzyme's stability and activity under non-ideal operating conditions. For these applications, chemically modified ALT with an increased thermal transition temperature (Tm) from 46 °C to 56 °C [1] offers a verifiable performance advantage, enabling robust device operation across a wider range of storage and use temperatures compared to native enzyme.

Enzymatic Synthesis & Biotransformation

In research settings focused on amino acid metabolism or chiral synthesis, the stability of ALT in organic co-solvent systems is a key differentiator. DMS-modified ALT demonstrates a half-life up to 4.6 times greater than native ALT in 30% (v/v) organic solvent [1], making it the superior choice for applications that demand enzyme activity in non-aqueous or mixed-solvent environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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